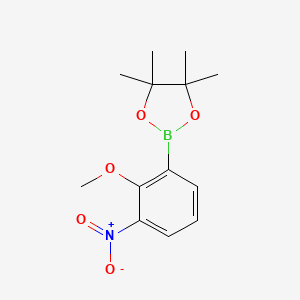

2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Systematic IUPAC Nomenclature and Substituent Position Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for boronic ester derivatives, specifically designating it as 2-(2-methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This nomenclature reflects the compound's structural organization, where the dioxaborolane ring system serves as the primary heterocyclic framework. The compound is registered under Chemical Abstracts Service number 1257792-67-8, providing unambiguous identification in chemical databases. Alternative nomenclature includes 2-methoxy-3-nitro-phenylboronic acid pinacol ester, which emphasizes its relationship to the corresponding free boronic acid.

The substituent positioning analysis reveals a carefully defined arrangement on the benzene ring system. The methoxy group occupies the ortho position (position 2) relative to the boron attachment point, while the nitro group is located at the meta position (position 3). This specific substitution pattern creates a unique electronic environment that distinguishes this compound from other nitrophenyl boronic ester isomers. The molecular formula C₁₃H₁₈BNO₅ indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, and five oxygen atoms. The tetramethyl substitution on the dioxaborolane ring provides steric protection for the boron center while maintaining the cyclic structure essential for stability.

The systematic naming convention for dioxaborolane derivatives follows specific rules established for five-membered heterocyclic compounds containing boron. The 1,3,2-dioxaborolane designation indicates that oxygen atoms occupy positions 1 and 3, while boron occupies position 2 in the five-membered ring. The 4,4,5,5-tetramethyl substitution pattern refers to the geminal dimethyl groups at positions 4 and 5 of the dioxaborolane ring, commonly known as the pinacol moiety. This structural feature is derived from pinacol (2,3-dimethyl-2,3-butanediol), which forms the protective ester linkage with the boronic acid functionality.

Molecular Geometry and Crystallographic Data

The molecular architecture of 2-(2-methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits characteristic features common to arylboronic ester derivatives. The compound possesses a molecular weight of 279.1 daltons, reflecting its substantial molecular framework. The dioxaborolane ring adopts a nearly planar configuration, with the boron atom exhibiting trigonal planar geometry when considering its bonding to the two ring oxygen atoms and the aryl carbon. This planarity facilitates conjugation between the boron center and the aromatic system, contributing to the compound's chemical reactivity patterns.

Crystallographic analysis of related boronic ester compounds provides insights into the expected structural parameters for this molecule. The boron-oxygen bond distances in pinacol boronic esters typically range from 1.31 to 1.35 angstroms, which are shorter than corresponding distances in free boronic acids. The boron-carbon bond length connecting the boron center to the aromatic ring generally measures between 1.55 and 1.58 angstroms, slightly longer than typical carbon-carbon single bonds due to the electronegativity difference between boron and carbon. The dioxaborolane ring exhibits minimal deviation from planarity, with the tetramethyl substitution providing significant steric hindrance around the boron center.

The nitro group substituent introduces additional structural complexity through its electron-withdrawing character and potential for intramolecular interactions. In related nitrophenyl boronic acid structures, the nitro group can adopt conformations that either minimize steric interactions or maximize electronic stabilization. The methoxy substituent at the ortho position relative to the boron attachment point creates an electron-rich environment that can influence the overall electronic distribution within the molecule. The spatial arrangement of these substituents determines the compound's reactivity profile and its behavior in various chemical transformations.

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 279.1 | g/mol |

| Molecular Formula | C₁₃H₁₈BNO₅ | - |

| Chemical Abstracts Service Number | 1257792-67-8 | - |

| Melting Point Range | Variable | °C |

| Physical Form | Crystalline | - |

Comparative Analysis with Ortho-, Meta-, and Para-Nitrophenyl Boronic Esters

The systematic comparison of nitrophenyl boronic ester isomers reveals significant differences in their chemical and physical properties based on nitro group positioning. The ortho-nitrophenyl derivative, represented by 4,4,5,5-tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane with Chemical Abstracts Service number 190788-59-1, exhibits a molecular weight of 249.07 daltons. This compound lacks the methoxy substituent present in the target molecule, resulting in reduced molecular complexity and altered electronic properties. The ortho positioning of the nitro group creates potential for intramolecular interactions with the boron center, influencing both stability and reactivity patterns.

The para-nitrophenyl isomer, identified as 4-nitrophenylboronic acid pinacol ester with Chemical Abstracts Service number 171364-83-3, demonstrates distinct characteristics compared to the ortho and meta variants. The para substitution pattern places the nitro group in a position that maximizes its electron-withdrawing effect through resonance while minimizing steric interactions with the boron center. This positioning typically results in enhanced stability and predictable reactivity patterns in cross-coupling reactions. The compound maintains the same tetramethyl-dioxaborolane framework, allowing for direct comparison of electronic effects based solely on substitution patterns.

The meta-nitrophenyl derivatives present intermediate characteristics between the ortho and para isomers. Multiple meta-substituted variants exist, including compounds with additional methoxy substituents at different positions. The 2-(4-methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane isomer, with Chemical Abstracts Service number 1073353-81-7, demonstrates how methoxy group positioning influences overall molecular properties. Similarly, the 2-(2-methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane variant with Chemical Abstracts Service number 1185019-97-9 shows different substitution patterns affecting molecular behavior.

| Compound | Chemical Abstracts Service Number | Molecular Weight (g/mol) | Nitro Position | Additional Substituents |

|---|---|---|---|---|

| 2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1257792-67-8 | 279.1 | Meta | 2-Methoxy |

| 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane | 190788-59-1 | 249.07 | Ortho | None |

| 4-Nitrophenylboronic acid pinacol ester | 171364-83-3 | Variable | Para | None |

| 2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1073353-81-7 | 279.1 | Ortho | 4-Methoxy |

| 2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1185019-97-9 | 279.1 | Para | 2-Methoxy |

The electronic effects of different substitution patterns significantly influence the chemical behavior of these compounds. The target compound, with its 2-methoxy-3-nitro substitution pattern, experiences a complex interplay between the electron-donating methoxy group and the electron-withdrawing nitro group. This combination creates a unique electronic environment that affects both the stability of the boronic ester linkage and the reactivity toward nucleophilic and electrophilic species. The positioning of these substituents also influences the compound's participation in cross-coupling reactions, particularly Suzuki-Miyaura coupling processes where the electronic character of the aryl group significantly affects reaction rates and selectivity.

Steric considerations play equally important roles in determining the relative properties of these isomers. The ortho substitution pattern in related compounds can create significant steric hindrance that affects both the stability of the boronic ester and its accessibility to reaction partners. In contrast, para substitution typically minimizes steric interactions while maximizing electronic communication through the aromatic system. The meta substitution pattern of the target compound represents an intermediate case where moderate electronic effects are combined with minimal steric interference, potentially providing an optimal balance for many synthetic applications.

Properties

IUPAC Name |

2-(2-methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-7-6-8-10(15(16)17)11(9)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHCSEPRRUKNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reaction of Pinacol with Trimethyl Borate

This is the most established and efficient route for synthesizing the core boronate ester, 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The process involves the condensation of pinacol with trimethyl borate under reflux conditions in an inert atmosphere.

- Reagents: Pinacol, Trimethyl borate

- Solvent: Typically anhydrous toluene or similar inert solvent

- Atmosphere: Nitrogen or argon to prevent oxidation

- Temperature: Reflux (~110°C)

- Duration: 6 hours

- Yield: Approximately 90%

- A flask equipped with a reflux condenser, stirrer, inert gas inlet, and thermocouple is charged with pinacol and trimethyl borate.

- The mixture is heated under reflux for 6 hours, maintaining an inert atmosphere to prevent moisture or oxygen interference.

- Post-reaction, the mixture is cooled, distilled at atmospheric pressure, and the product is collected as a distillate with a boiling point around 159°C.

- The high-yield process (up to 90%) indicates robustness and scalability.

Research Reference:

This method is supported by literature indicating that the condensation of pinacol with boron esters under reflux conditions reliably produces boronate esters with high purity and yield.

Functionalization with 2-Bromo-5-methyl-thiazole Derivatives

While primarily used for synthesizing derivatives containing the nitrophenyl moiety, this method involves a Suzuki-Miyaura cross-coupling reaction to attach the 2-methoxy-3-nitrophenyl group to the boronate ester.

- Reagents: 2-bromo-5-methyl-thiazole, boronate ester (prepared as above), palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium), sodium carbonate

- Solvent: 1,4-dioxane

- Temperature: Reflux (~100°C)

- Duration: 4 hours

- Yield: Approximately 26% (noted as moderate, possibly due to side reactions or incomplete conversion)

- The boronate ester reacts with the aryl halide in the presence of a palladium catalyst and base.

- The mixture is refluxed, monitored via TLC until completion.

- Post-reaction workup involves filtration, concentration, and recrystallization to isolate the desired nitrophenyl boronate derivative.

Research Reference:

This pathway is documented in literature focusing on functionalization of boronate esters for complex molecule synthesis, emphasizing the importance of catalyst choice and reaction optimization.

Alternative Synthetic Routes

A. Direct Nitration of the Aromatic Boronate Ester:

- Potential Approach: Nitration of the phenyl ring of the boronate ester using nitrating agents (e.g., nitric acid, sulfuric acid).

- Challenges: Over-nitration or degradation of the boronate group; thus, this method is less favored.

B. Multi-step Synthesis from Aromatic Precursors:

- Step 1: Synthesis of 2-methoxy-phenyl derivatives via electrophilic substitution.

- Step 2: Introduction of nitro groups through controlled nitration.

- Step 3: Conversion to boronate ester via reaction with boron reagents.

Note: These methods are more complex and less efficient compared to the pinacol-trimethyl borate route.

Summary Data Table

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Pinacol + Trimethyl Borate | Pinacol, Trimethyl Borate | Reflux, inert atmosphere, 6h | 90% | Most efficient, scalable |

| Suzuki-Miyaura Coupling | Boronate ester, aryl halide, Pd catalyst | Reflux, 4h | 26% | Functionalization step |

| Nitration of Phenyl Boronate | Nitric acid, sulfuric acid | Controlled nitration | Variable | Less controlled, risk of degradation |

Research Findings and Notes

- The primary synthesis of the boronate ester core is best achieved via the condensation of pinacol with trimethyl borate, as it offers high yield and purity.

- Functionalization with aromatic nitro compounds typically involves palladium-catalyzed cross-coupling reactions, which require precise control to optimize yield.

- Alternative routes, such as nitration or multi-step aromatic substitution, are less preferred due to potential side reactions and lower efficiency.

- The synthesis process must be conducted under inert atmospheres and anhydrous conditions to prevent hydrolysis or oxidation of boronate intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Nitroso derivatives or carboxylic acids.

Reduction: Amines or hydroxylamines.

Substitution: Ether or amine derivatives.

Scientific Research Applications

This compound finds applications in various fields:

Chemistry: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological assays to study enzyme activities and cellular processes.

Medicine: It is used in the development of diagnostic tools and therapeutic agents.

Industry: It is employed in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved include the activation of the boronic ester group and the subsequent cross-coupling with organic halides.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Table 2: Reactivity and Application Comparison

Electronic Effects and Stability

- Nitro Group Impact : The meta-nitro group in the target compound withdraws electron density via inductive effects, reducing the aryl ring’s nucleophilicity. This contrasts with derivatives lacking nitro groups (e.g., 2-(4-methoxyphenyl)), which exhibit faster reaction rates in cross-couplings .

- Stability : Nitro-substituted boronate esters are generally stable under ambient conditions but may decompose under strong acidic or basic conditions due to boron-oxygen bond cleavage .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer :

-

1H and 13C NMR : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve signals. The pinacol methyl groups typically appear as a singlet near δ 1.3 ppm in 1H NMR, while the aromatic protons (methoxy and nitro-substituted phenyl ring) show splitting patterns between δ 6.5–8.5 ppm. Compare shifts with structurally analogous dioxaborolanes (e.g., 2-nitrophenyl derivatives ).

-

IR Spectroscopy : Identify B-O (≈1350 cm⁻¹) and aromatic C-NO₂ (≈1520 cm⁻¹) stretches.

-

Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+ ≈ 320–330 g/mol based on related compounds ).

Table 1: Key Spectroscopic Data

Technique Expected Signals/Peaks Reference 1H NMR δ 1.3 (s, 12H, pinacol CH₃), δ 6.8–8.0 (m, aromatic H) 13C NMR δ 25–27 (pinacol CH₃), δ 110–160 (aromatic C) IR 1350 cm⁻¹ (B-O), 1520 cm⁻¹ (NO₂)

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the boronate ester .

- Handling : Use gloveboxes or Schlenk techniques for moisture-sensitive reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) to minimize decomposition .

- Purity Monitoring : Regular TLC or HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolyzed boronic acid byproducts .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions using this boronic ester be optimized for low-yield scenarios?

- Methodological Answer :

-

Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or SPhos-based catalysts. For electron-deficient aryl partners (e.g., nitro groups), Pd(OAc)₂ with XPhos ligand may improve efficiency .

-

Base Selection : Use Cs₂CO₃ or K₃PO₄ in polar aprotic solvents (DMF, DMSO) to enhance coupling rates. Avoid strongly basic conditions (e.g., NaOH) to prevent boronate decomposition .

-

Temperature Control : Optimize between 80–110°C (microwave-assisted heating reduces side reactions).

-

Workflow : Monitor reaction progress via LC-MS and isolate products via flash chromatography (silica gel, hexane/EtOAc gradient).

Table 2: Reaction Optimization Parameters

Parameter Recommendation Reference Catalyst Pd(OAc)₂/XPhos Base Cs₂CO₃ Solvent DMF Temp. 100°C (microwave)

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Systematic Testing : Prepare saturated solutions in varied solvents (e.g., THF, EtOH, DCM) at 25°C and 60°C. Quantify solubility via gravimetric analysis or UV-Vis spectroscopy (λmax ≈ 270 nm for nitroaromatics ).

- Crystallography : Single-crystal X-ray diffraction (if feasible) to correlate solid-state packing with solubility trends .

- Contradiction Analysis : Compare literature protocols for solvent purity, temperature control, and agitation methods. For example, sonication may artificially inflate solubility measurements .

Q. What strategies mitigate decomposition during long-term storage or extended reactions?

- Methodological Answer :

- Stabilizers : Add radical inhibitors (e.g., BHT) or store in amber vials to prevent photodegradation .

- Inert Conditions : Use septum-sealed flasks with argon headspace during reactions. For storage, pre-purge vials with argon and include molecular sieves (3Å) .

- Quality Control : Periodically test stored samples via 1H NMR for hydrolysis (appearance of boronic acid OH peak ≈ δ 8–10 ppm) .

Data Contradiction Analysis

Q. How should conflicting reactivity data (e.g., unexpected byproducts in cross-coupling) be addressed?

- Methodological Answer :

- Mechanistic Probes : Conduct control experiments without the palladium catalyst to rule out thermal or base-mediated decomposition.

- Isolation of Byproducts : Use preparative TLC or HPLC to isolate and characterize side products (e.g., nitro group reduction products under reducing conditions) .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to assess transition-state energetics and identify competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.